molecular formula C11H15F2N3O2S B1418532 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline CAS No. 1154693-91-0

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline

Cat. No. B1418532
M. Wt: 291.32 g/mol
InChI Key: JZEOTRKUOWQWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 1154693-91-0 . It has a molecular weight of 291.32 . The IUPAC name for this compound is 4-{4-[(difluoromethyl)sulfonyl]-1-piperazinyl}aniline .

Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for the compound is 1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2 .

Scientific Research Applications

Chemical Template Polymerization

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline, when used in chemical polymerization processes, can contribute to the formation of soluble interpolyelectrolyte complexes. These complexes exhibit high proton and electrical conductivity, as demonstrated by Boeva and Sergeyev (2014) in their study using MF-4SC, a perfluorinated polysulfonic acid, in a water/2-propanol mixed solvent. This process results in free-standing films with notable conductive properties (Boeva & Sergeyev, 2014).

Redox Cyclability in Electrochemical Applications

The redox cyclability of polyaniline derivatives, such as Poly(4-anilino-1-butanesulfonic acid) sodium salt, synthesized from the electrochemical oxidation of aniline and its derivatives, shows superior redox cyclability compared to unsubstituted polyaniline. This finding by Kim et al. (1994) suggests potential applications in electrochemical systems, offering enhanced performance and stability (Kim et al., 1994).

Antimicrobial Activities in Pharmaceutical Research

In pharmaceutical research, derivatives of anilines like 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline have been synthesized and evaluated for their antimicrobial activities. Yolal et al. (2012) reported the synthesis of various derivatives with significant anti-Mycobacterium smegmatis activity, highlighting the potential of aniline derivatives in developing new antimicrobial agents (Yolal et al., 2012).

Water-Soluble and Self-Doped Polyaniline Derivatives

Prévost et al. (1999) explored the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines. This process produces water-soluble and self-doped polyaniline derivatives, indicating potential applications in fields requiring soluble and conductive polymers (Prévost et al., 1999).

Solar Cell Applications

The synthesis and characterization of novel polymers based on aniline derivatives have shown their potential application in solar cells. Shahhosseini et al. (2016) demonstrated that polymers derived from aniline can be used as efficient counter electrodes in dye-sensitized solar cells, enhancing energy conversion efficiency (Shahhosseini et al., 2016).

Safety And Hazards

For safety information and hazards related to this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[4-(difluoromethylsulfonyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOTRKUOWQWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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